s-Triazine, 2-amino-4-(p-(propylthio)anilino)-
Overview
Description
s-Triazine, 2-amino-4-(p-(propylthio)anilino)- is a chemical compound with the molecular formula C12H15N5S and a molecular weight of 261.35 g/mol . It belongs to the class of s-Triazine compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-amino-4-(p-(propylthio)anilino)- typically involves the reaction of 2-amino-4-chloro-s-triazine with p-(propylthio)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the p-(propylthio)aniline group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2-amino-4-(p-(propylthio)anilino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
s-Triazine, 2-amino-4-(p-(propylthio)anilino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of s-Triazine, 2-amino-4-(p-(propylthio)anilino)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s propylthio group can interact with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- s-Triazine, 2-amino-4-(p-(methylthio)anilino)
- s-Triazine, 2-amino-4-(p-(ethylthio)anilino)
- s-Triazine, 2-amino-4-(p-(butylthio)anilino)
Uniqueness
s-Triazine, 2-amino-4-(p-(propylthio)anilino)- is unique due to its specific propylthio group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Biological Activity
s-Triazine, 2-amino-4-(p-(propylthio)anilino)- is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The molecular formula of s-Triazine, 2-amino-4-(p-(propylthio)anilino)- is C12H15N5S, with a molecular weight of 261.35 g/mol. The synthesis typically involves the reaction of 2-amino-4-chloro-s-triazine with p-(propylthio)aniline in the presence of a base such as sodium hydroxide or potassium carbonate. This substitution reaction is crucial for forming the desired compound and can be optimized for yield and purity in industrial settings .
Anticancer Activity
Research indicates that s-Triazine derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes that play critical roles in tumorigenesis. For instance, studies have shown that certain derivatives can selectively target cancer cell lines while minimizing toxicity to normal cells .
Table 1: Anticancer Activity of s-Triazine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 (Lung) | 0.20 | PI3K/mTOR inhibition |
Compound B | MCF-7 (Breast) | 1.25 | AKT phosphorylation suppression |
Compound C | HeLa (Cervical) | 1.03 | Dual inhibition of growth factors |
The above table summarizes findings from various studies highlighting the potency of different s-Triazine derivatives against various cancer cell lines .
Enzyme Inhibition
s-Triazine, 2-amino-4-(p-(propylthio)anilino)- has been explored as an enzyme inhibitor. Its propylthio group allows for interactions with thiol groups in proteins, potentially altering enzyme conformation and activity. This property makes it a candidate for further research into its use as a therapeutic agent in conditions requiring enzyme modulation .
Case Studies and Research Findings
A significant body of research has focused on the biological activity of s-Triazine derivatives. For example, a study published in MDPI highlighted how modifications to the triazine core can enhance biological activity, particularly in anticancer applications .
Another investigation examined the cytotoxic effects of various s-Triazine compounds on human cancer cell lines, demonstrating that specific structural modifications can lead to increased selectivity and potency against cancer cells while reducing adverse effects on healthy tissues .
Properties
IUPAC Name |
2-N-(4-propylsulfanylphenyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-2-7-18-10-5-3-9(4-6-10)16-12-15-8-14-11(13)17-12/h3-6,8H,2,7H2,1H3,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVRFEZHYMSGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148715 | |
Record name | s-Triazine, 2-amino-4-(p-(propylthio)anilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-33-8 | |
Record name | N2-(4-(Propylthio)phenyl)-1,3,5-triazine-2,4-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC19755 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazine, 2-amino-4-(p-(propylthio)anilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-(4-(PROPYLTHIO)PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JW7BLT8RJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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